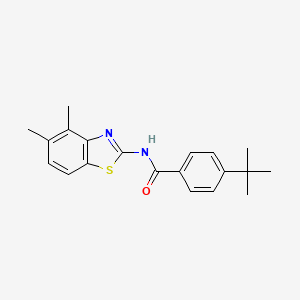

4-tert-butyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-tert-butyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide, commonly known as DMBA, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzothiazole derivatives and has been found to have various biological and biochemical effects. The purpose of

Applications De Recherche Scientifique

Synthesis and Properties of Polyamides

Research has been conducted on the synthesis and properties of ortho-linked polyamides derived from compounds related to 4-tert-butyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide. These studies focus on creating polyamides with flexible main-chain ether linkages and ortho-phenylene units, resulting in materials with high thermal stability and solubility in polar solvents. Such polyamides exhibit useful levels of thermal stability, with high glass transition temperatures and the ability to form transparent, flexible, and tough films (Hsiao, Yang, & Chen, 2000).

Radical Dimerization Reactions

Another study presents a method for the radical dimerization of primary thioamides and selenoamides using tert-butyl nitrite, offering a simple and efficient approach to synthesize 1,2,4-thiadiazoles and selenadiazoles. This work highlights the chemical reactivity and potential applications of tert-butyl and related derivatives in facilitating radical dimerization reactions at room temperature (Chauhan et al., 2018).

Organic Magnetic Materials

A study on benzimidazole-based organic magnetic materials synthesized derivatives including 4-tert-butyl and 5,6-dimethyl substitutions. These compounds exhibit antiferromagnetic exchange coupling due to N−H hydrogen bond donors and N−O acceptors, showing potential applications in the development of organic magnetic materials (Ferrer et al., 2001).

Mosquito-larvicidal and Antibacterial Properties

Research into the synthesis of novel thiadiazolotriazin-4-ones, including tert-butyl derivatives, has demonstrated moderate mosquito-larvicidal and antibacterial activities. Among these derivatives, specific compounds showed relatively high larvicidal activity against malaria vectors and broad-spectrum antibacterial activity against Gram-positive and Gram-negative species (Castelino et al., 2014).

Corrosion Inhibitors

In the field of corrosion science, benzothiazole derivatives, including structures related to 4-tert-butyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide, have been synthesized to study their effect as corrosion inhibitors for steel in acidic solutions. These inhibitors have shown high efficiency, providing insights into their potential industrial applications (Hu et al., 2016).

Mécanisme D'action

Mode of Action

It is likely that it interacts with its targets in a way that alters their function, leading to changes in cellular processes

Biochemical Pathways

Compounds with similar structures have been found to influence various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “4-tert-butyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide” might also affect a wide range of biochemical pathways.

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Given the wide range of biological activities associated with similar compounds, it is likely that the effects are diverse and depend on the specific cellular context .

Propriétés

IUPAC Name |

4-tert-butyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2OS/c1-12-6-11-16-17(13(12)2)21-19(24-16)22-18(23)14-7-9-15(10-8-14)20(3,4)5/h6-11H,1-5H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OODALFNOZKLLNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-butyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(4-methoxybenzyl)propanamide](/img/structure/B2938995.png)

![N-(1-cyanocyclopentyl)-2-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)acetamide](/img/structure/B2938999.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-sulfonamide](/img/structure/B2939006.png)

![1-[(5-Fluoro-2-methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B2939007.png)

![1-(4-ethoxyphenyl)-3-hydroxy-3-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2939012.png)

![N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2939013.png)